Home > Products > Screening Compounds P21891 > 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one
7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one - 1210687-36-7

7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one

Catalog Number: EVT-3456605
CAS Number: 1210687-36-7
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential as an inhibitor of catechol O-methyltransferase (COMT), an enzyme implicated in the metabolism of catecholamines. This compound is part of a broader class of hydroxypyridones, which have been explored for their therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. The synthesis and biological evaluation of this compound reveal its promising pharmacological properties.

Source

The compound has been synthesized and characterized in various studies, particularly those focusing on its inhibitory effects on COMT. Notable research includes investigations into its structure-activity relationships and molecular dynamics simulations to understand its interaction with biological targets .

Classification

7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one belongs to the class of bicyclic hydroxypyridones. It is classified under organic compounds with significant implications in medicinal chemistry due to its potential role as a therapeutic agent.

Synthesis Analysis

Methods

The synthesis of 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one typically involves several key steps:

  1. Formation of the Bicyclic Structure: The synthesis begins with the alkylation of kojic acid to form a protected alcohol. This is followed by reaction with ethylenediamine to introduce nitrogen into the structure.
  2. Cyclization and Reduction: A one-pot oxidation/cyclocondensation reaction is performed using manganese dioxide to form the cyclic imine. This imine is then reduced using sodium borohydride to yield the hydroxypyridone structure.
  3. Substitution Reactions: Various N-substituents can be introduced through reductive amination or other alkylation methods to enhance biological activity .

Technical Details

The synthetic pathway allows for rapid generation of analogs, facilitating structure-activity relationship studies. The use of protective groups and careful control of reaction conditions are crucial for obtaining high yields and purity.

Molecular Structure Analysis

Structure

The molecular structure of 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one features a bicyclic framework consisting of a pyridine ring fused to a pyrazine moiety. The hydroxyl group at position 7 contributes to its biological activity.

Data

  • Molecular Formula: C10_{10}H10_{10}N2_{2}O
  • Molecular Weight: Approximately 178.20 g/mol
  • Structural Characteristics: The compound exhibits specific stereochemistry and functional groups that are critical for its interaction with target proteins .
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions that are pivotal for its biological activity:

  1. Inhibition of COMT: The primary reaction of interest involves the binding of 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one to the active site of COMT, leading to inhibition of catecholamine metabolism.
  2. Modification Reactions: The introduction of different substituents on the nitrogen atom can modulate the potency and selectivity of the compound against COMT .

Technical Details

Kinetic studies have shown that modifications at specific positions can significantly alter the inhibitory potency. For example, certain N-substituents have been associated with enhanced binding affinity and selectivity towards COMT.

Mechanism of Action

Process

The mechanism by which 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one exerts its effects involves:

  1. Binding to COMT: The compound binds competitively to the active site of COMT.
  2. Disruption of Enzyme Function: By occupying this site, it prevents the normal substrate from binding and undergoing methylation.
  3. Impact on Neurotransmitter Levels: This inhibition leads to increased levels of catecholamines in the brain, which may alleviate symptoms associated with Parkinson's disease .

Data

Molecular dynamics simulations have provided insight into the binding interactions and conformational changes within COMT upon ligand binding. These studies suggest that specific residues play crucial roles in stabilizing the complex formed between the enzyme and the inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to extreme pH levels.
  • Reactivity: Reacts with electrophiles at nucleophilic sites; potential for further derivatization .
Applications

Scientific Uses

7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one has significant applications in:

  1. Drug Development: As a lead compound for developing new therapies targeting COMT inhibition in neurodegenerative disorders like Parkinson's disease.
  2. Biochemical Research: Useful in studying enzyme kinetics and mechanisms related to catecholamine metabolism.
  3. Molecular Modeling Studies: Employed in computational studies aimed at understanding ligand-receptor interactions and optimizing drug design strategies .
Synthesis and Structural Optimization of 7-Hydroxy-1,2,3,4-Tetrahydro-8H-Pyrido[1,2-a]Pyrazin-8-One

Core Scaffold Construction via Bicyclic Hydroxypyridone Synthesis

The bicyclic hydroxypyridone scaffold of 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one serves as a critical pharmacophore for catechol O-methyltransferase (COMT) inhibition. Its synthesis employs strategic functional group manipulations to establish the fused pyridopyrazinone ring system.

Alkylation of Kojic Acid for Protected Alcohol Formation

The synthesis commences with kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a naturally occurring γ-pyrone, which provides the foundational hydroxypyridone moiety. Selective O-alkylation of the C5 hydroxy group is achieved using benzyl chloride or 4-methoxybenzyl chloride (PMB-Cl) under mild conditions. This reaction yields the protected intermediates 5-(benzyloxy)- or 5-(4-methoxybenzyloxy)-2-(hydroxymethyl)-4H-pyran-4-ones with high regioselectivity (typically >80% yield). The benzyl or PMB groups serve as acid-labile protecting groups, crucial for preventing undesired side reactions during subsequent cyclization steps while preserving the reactive C3 carbonyl for nucleophilic attack [4] [3].

Table 1: Alkylation Conditions and Yields for Kojic Acid Protection

Protecting GroupReagentSolventTemperatureYield (%)
BenzylBnClAcetoneReflux85-90
4-MethoxybenzylPMB-ClDMF80°C75-85

Cyclocondensation Strategies with Ethylenediamine Derivatives

The alkylated pyrone undergoes nucleophilic ring opening with ethylenediamine, exploiting the electrophilic character of the pyrone carbonyl. This step is conducted in refluxing toluene or acetonitrile (for less soluble substrates), yielding linear intermediates featuring primary amine and enol functionalities. Subsequent one-pot oxidation/cyclocondensation using activated manganese dioxide (MnO₂) facilitates simultaneous oxidation of the enol to a carbonyl and intramolecular Schiff base formation. This generates the cyclic imine 3-(protected oxy)-1,4-dihydro-8H-pyrido[1,2-a]pyrazin-8-one as a key precursor. The MnO₂-mediated oxidation is critical for establishing the α,β-unsaturated system required for final reduction [4] [3].

Reductive Amination and Sodium Borohydride-Mediated Cyclization

The cyclic imine intermediate undergoes stereoselective reduction using sodium borohydride (NaBH₄) in methanol or ethanol at 0°C to room temperature. This reduction targets the imine bond, generating the saturated secondary amine 3-(protected oxy)-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one without affecting the lactam carbonyl. The saturated core is essential for conformational flexibility and optimal interaction with the COMT active site. Final acidic deprotection (e.g., trifluoroacetic acid for PMB or H₂/Pd-C for benzyl) liberates the 7-hydroxy group, yielding the core scaffold 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one in >95% purity after crystallization [4] [1].

N-Substituent Functionalization for Enhanced Bioactivity

The secondary amine at position 2 of the bicyclic scaffold serves as a versatile handle for introducing substituents that dramatically enhance COMT inhibitory potency and selectivity. Structure-activity relationship (SAR) studies reveal stringent steric and electronic requirements for optimal activity.

Impact of Benzyl and Phenethyl Groups on COMT Inhibition

Direct N-functionalization via reductive amination or alkylation significantly modulates inhibitory activity:

  • N-Benzyl derivatives (e.g., 2-[(phenyl)methyl]-) exhibit strong activity (IC₅₀ = 220 nM against human MB-COMT) due to optimal hydrophobic filling of an enzyme subpocket.
  • N-Phenethyl analogues (IC₅₀ = 2000 nM) show a 10-fold drop in potency, indicating steric intolerance beyond a single methylene spacer.
  • Aliphatic chains (e.g., methyl, propyl) confer only weak activity (>10 µM), emphasizing the necessity of aromatic π-stacking interactions within the COMT binding site [4] [1].

Role of Electron-Withdrawing and Donating Substituents in Aromatic Rings

Systematic modification of the benzyl ring’s electronic properties reveals distinct positional dependencies:

  • 2-Substituted electron-withdrawing groups (EWGs) enhance potency: 2-CF₃ (IC₅₀ = 60 nM) > 2-Cl (IC₅₀ = 40 nM) > 2-CN (IC₅₀ = 100 nM).
  • 4-Substituted EWGs reduce activity: 4-CF₃ (IC₅₀ = 450 nM) vs. 2-CF₃ (60 nM), indicating steric constraints at the para position.
  • Electron-donating groups (EDGs) like 2-OCH₃ (IC₅₀ = 250 nM) retain moderate activity, while 4-OCH₃ (IC₅₀ = 400 nM) is less effective, suggesting hydrogen-bond acceptor potential at the ortho position [4] [1].

Table 2: SAR of N-Benzyl Substituents on COMT Inhibition

Substituent PositionR GroupIC₅₀ (nM) vs. MB-COMTActivity Trend
2H (parent)220Baseline
2CH₃504.4-fold ↑
2Cl405.5-fold ↑
2CF₃603.7-fold ↑
2OCH₃250Comparable
4CN20009-fold ↓
4CF₃4502-fold ↓
4OCH₃4001.8-fold ↓

Comparative Analysis of Mono- vs. Di-Substituted Analogues

Di-substitution patterns, particularly at the 2,4- or 2,6-positions, yield synergistic potency increases:

  • 2,4-Dimethyl (IC₅₀ = 13 nM) and 2,6-dimethyl (IC₅₀ = 6.3 nM) analogues show 17-35-fold improvements over the parent benzyl compound.
  • 2,5-Dimethyl (IC₅₀ = 63 nM) is less effective, indicating asymmetric steric preferences in the COMT active site.
  • Halogen disubstitution reinforces this trend: 2,4-dichloro (IC₅₀ = 10 nM) and 2,6-dichloro (IC₅₀ ≈ 10 nM) derivatives achieve sub-10 nM potency. Molecular dynamics simulations confirm that di-ortho substitution stabilizes the inhibitor-COMT complex via enhanced hydrophobic contacts and restricted bond rotation, minimizing entropic penalties upon binding. The optimized compound 2-[(2,4-dichlorophenyl)methyl]-7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one (Compound 38) demonstrates a 40-fold increase in brain exposure compared to earlier analogues, validating its CNS-penetrant potential for treating Parkinson’s disease [1] [4].

Table 3: Impact of Di-Substitution on Benzyl Ring for COMT Inhibition

Substituent PatternIC₅₀ (nM)Fold Improvement
2,3-(CH₃)₂CH₃CH₃H405.5x
2,4-(CH₃)₂CH₃HCH₃1317x
2,5-(CH₃)₂CH₃HH633.5x
2,6-(CH₃)₂CH₃HH6.335x
2-Cl,4-ClClHCl1022x
2-Cl,6-FClHF1614x

Comprehensive List of Chemical Compounds

Properties

CAS Number

1210687-36-7

Product Name

7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one

IUPAC Name

7-hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one

Molecular Formula

C8H10N2O2

Molecular Weight

166.18

InChI

InChI=1S/C8H10N2O2/c11-7-3-6-4-9-1-2-10(6)5-8(7)12/h3,5,9,12H,1-2,4H2

InChI Key

CMCOXGSXVHEXAC-UHFFFAOYSA-N

SMILES

C1CN2C=C(C(=O)C=C2CN1)O

Canonical SMILES

C1CN2C=C(C(=O)C=C2CN1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.